Cobalt(2+);oxido(oxo)alumane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pigmentation:

- Cobalt(II) aluminate is a widely used inorganic pigment known as Pigment Blue 28. Its characteristic vibrant blue color makes it a valuable material in various research applications, including:

Catalysis:

- Cobalt(II) aluminate exhibits catalytic properties, making it a potential candidate for various chemical reactions. Research areas exploring its catalytic potential include:

Material Science:

- The unique crystal structure and stability of cobalt(II) aluminate make it an interesting material for various material science applications:

Biomedical Applications:

- Emerging research explores the potential of cobalt(II) aluminate in biomedicine:

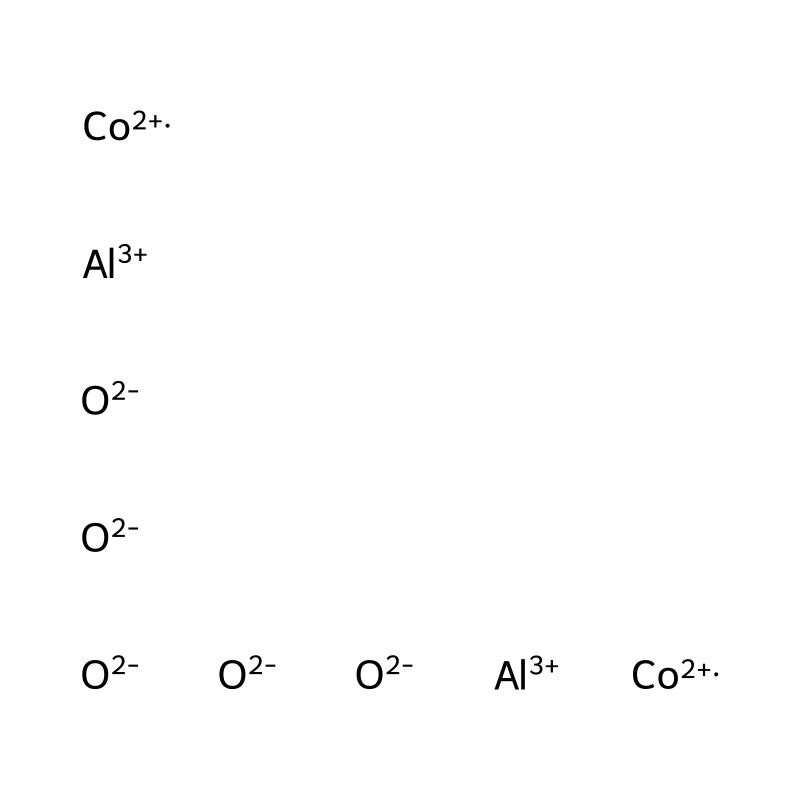

Cobalt(2+);oxido(oxo)alumane, with the chemical formula AlCoO and CAS number 1333-88-6, is a coordination complex that has garnered significant attention in both academic and industrial chemistry. This compound is characterized by its unique structure, which includes cobalt in the +2 oxidation state coordinated with oxo ligands and aluminum. It is primarily recognized for its role as a catalyst in oxidative transformation processes and is utilized in various scientific research applications due to its reactivity and stability under different conditions.

- Oxidation: This compound can be oxidized to higher oxidation states, facilitating various chemical transformations.

- Reduction: It can also undergo reduction reactions, which are essential for its catalytic properties.

- Substitution: Cobalt(2+);oxido(oxo)alumane can participate in substitution reactions with different ligands or ions.

Common reagents involved in these reactions include mineral acids, which react with the compound to form various cobalt salts and oxides. The major products formed from these reactions are valuable for different applications in chemical processes.

In biological contexts, cobalt compounds, including cobalt(2+);oxido(oxo)alumane, are studied for their potential antimicrobial and anticancer properties. The oxo ligands present in the compound contribute to its biological activity by stabilizing high oxidation states of cobalt, which can interact with biological molecules. Additionally, cobalt complexes play a crucial role in oxygen evolution during photosynthesis, acting as intermediates that facilitate the conversion of water into molecular oxygen.

Cobalt(2+);oxido(oxo)alumane can be synthesized through several methods:

- High-Temperature Calcination: A common method involves the calcination of a mixture of cobalt(II) oxide and aluminum oxide at elevated temperatures (around 1200-1400°C). This process typically uses aluminum nitrate and cobalt nitrates as precursor materials.

- Co-precipitation: Another approach involves co-precipitating cobalt and aluminum salts followed by calcination to form the desired spinel structure.

These synthesis methods allow for the production of cobalt(2+);oxido(oxo)alumane with specific structural properties that enhance its catalytic activity .

Cobalt(2+);oxido(oxo)alumane has a wide range of applications:

- Catalysis: It is primarily used as a catalyst in oxidative transformation processes in organic synthesis.

- Materials Science: The compound is utilized in producing ceramic materials due to its stability and unique color properties.

- Biological Research: Its potential antimicrobial and anticancer properties make it a subject of interest in biomedical research.

Studies on the interactions of cobalt(2+);oxido(oxo)alumane with various ligands and biological molecules have shown that its reactivity can be influenced by environmental factors such as pH and temperature. These interactions are crucial for understanding its role as a catalyst and its potential therapeutic applications. Research continues to explore how modifications to the compound's structure can enhance its efficacy in biological systems.

Cobalt(2+);oxido(oxo)alumane shares similarities with other cobalt compounds, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cobalt(II) oxide | CoO | Simple binary oxide used in various applications |

| Cobalt(II,III) oxide | Co3O4 | Mixed oxidation state; used as a pigment |

| Cobalt aluminate blue spinel | CoAl2O4 | Known for vibrant blue color; used in ceramics |

The uniqueness of cobalt(2+);oxido(oxo)alumane lies in its specific coordination environment and reactivity profile, making it particularly effective as a catalyst in oxidative transformations. Its ability to form a crystalline matrix during synthesis distinguishes it from other similar compounds, enhancing its stability and catalytic performance .

Traditional and Alternative Synthesis Routes

The conventional synthesis of cobalt(2+);oxido(oxo)alumane has traditionally relied on solid-state reactions involving mechanical mixing of parent oxides followed by high-temperature calcination. This classical approach typically requires temperatures of 1300°C for extended periods, often accompanied by prolonged grinding processes. While this method remains relatively inexpensive, it presents several limitations including potential non-homogeneity, formation of larger and uneven grains, and poor stoichiometric control.

The combustion synthesis method has emerged as a promising alternative route for producing cobalt aluminate nanoparticles. This technique involves the dissolution of metal nitrates in a fuel solution, followed by self-ignition processes that generate the desired spinel phase. Research has demonstrated that cobalt aluminate nanoparticles can be synthesized through classic combustion method using aluminum nitrate and cobalt nitrate as precursors, with cinnamon bark extract serving as both fuel and reducing agent. The process involves dissolving metal nitrates in a 2:1 aluminum to cobalt ratio in the cinnamon aqueous extract, followed by evaporation at 80°C and subsequent furnace treatment at 1000°C for 2 hours.

Alternative synthesis approaches include sol-gel methods utilizing various precursor combinations. The sol-gel route employing ammonium hydroxide precipitation has been successfully implemented to prepare cobalt aluminate spinels from cobalt and aluminum nitrate solutions. This method involves mixing equimolar solutions of aluminum nitrate and cobalt nitrate, followed by co-precipitation with ammonium hydroxide at pH 8, aging overnight, washing, and calcination at 650°C for 3 hours.

Co-precipitation methods modified with ultrasonic treatment have also been developed for enhanced particle size control and structural uniformity. Research indicates that ultrasonic-assisted co-precipitation synthesis using different capping agents can produce cobalt aluminate nanoparticles with grain sizes ranging from 30-60 nanometers. The incorporation of capping agents such as oleic acid has been shown to cause a 50% decrease in grain size compared to synthesis without capping agents.

Hydrothermal and Solvothermal Methods

Hydrothermal synthesis represents a significant advancement in cobalt(2+);oxido(oxo)alumane production, enabling formation under moderate temperature conditions while maintaining excellent phase purity and crystallinity. The hydrothermal method typically operates at temperatures between 150-300°C, substantially lower than conventional solid-state synthesis routes. Studies have systematically investigated the effects of various reaction parameters including cobalt to aluminum ratio, pH, stirring time, reaction temperature, reaction time, and capping agent addition on the resulting material properties.

The hydrothermal synthesis mechanism involves two primary steps: formation of cobalt-aluminum-oxygen complexes and subsequent conversion to cobalt spinel structure. Research has demonstrated that capping agents such as cetyltrimethylammonium bromide, polyvinylpyrrolidone, triethylamine, and oleic acid significantly improve the conversion of complexes to cobalt spinel. The addition of triethylamine as a capping agent resulted in the lowest b* color value of -37.4 and highest Brunauer-Emmett-Teller surface area of 16.02 square meters per gram.

Microwave hydrothermal synthesis has been developed as an enhanced variant of traditional hydrothermal methods. This approach combines the benefits of hydrothermal conditions with microwave heating to achieve rapid and uniform heating throughout the reaction mixture. A novel microwave hydrothermal method has been reported for preparing cobalt aluminate-sepiolite nanofiber composites at optimum conditions of pH 13, 240°C, 4 hours, with a 15:1 ratio.

Solvothermal methods utilizing non-aqueous media have also been extensively investigated. The solvothermal process using different cobalt precursors including cobalt acetylacetonate, cobalt acetate, cobalt nitrate, and cobalt chloride has been studied for synthesizing cobalt on cobalt-aluminate catalysts. These methods enable the preparation of cobalt dispersed on cobalt-aluminate support in a single step, compared to conventional impregnation methods that require multiple stages.

Microwave-Assisted and Energy-Efficient Techniques

Microwave-assisted synthesis has revolutionized the production of cobalt(2+);oxido(oxo)alumane by significantly reducing energy consumption and reaction times while maintaining product quality. The microwave combustion method involves placing precursor solutions in domestic microwave ovens operating at 2.45 gigahertz frequency and 900 watts power for approximately 15 minutes. This process results in solution boiling, dehydration, and violent decomposition with gas evolution, leading to instant formation of intense blue compounds.

Energy efficiency studies comparing different microwave applicators and generator frequencies have demonstrated significant advantages of properly designed microwave reactors for solid-state synthesis of cobalt aluminate pigments. Research indicates that microwave processing of cobalt oxide and aluminum hydroxide mixtures is more favorable at 2.45 gigahertz compared to 5.8 gigahertz frequency. The specific energy consumption can be substantially lowered compared to conventional heating techniques when using appropriately designed microwave applicators.

Microwave-assisted solid-state synthesis produces cobalt aluminate with characteristic surface areas. Studies report that microwave processing, independent of furnace type and frequency used, yields average surface areas of 1.8 square meters per gram, slightly lower than conventional muffle furnace heating which produces 3.2 square meters per gram. The crystalline structure development shows progressive formation of the spinel phase with complete disappearance of precursor phases upon achieving full pigment formation.

The microwave-assisted combustion technique has been successfully employed for green synthesis approaches. This method enables preparation of spinel cobalt aluminate nano-crystals with well-developed particle-like crystal morphology featuring nano-sized grains on surfaces. The resulting materials exhibit superparamagnetic behavior with saturation magnetization values of 23.41 electromagnetic units per gram, remanent magnetization of 63.48 electromagnetic units per gram, and coercivity of 106 oersteds.

Nanoparticle and Mesoporous Material Fabrication

The fabrication of cobalt(2+);oxido(oxo)alumane nanoparticles requires precise control over synthesis parameters to achieve desired particle sizes and morphologies. Non-aqueous sol-gel routes have proven particularly effective for producing ultrasmall nanoparticles with sizes between 2.5 and 6.2 nanometers. This one-pot procedure involves reactions between cobalt acetate and aluminum isopropoxide in benzyl alcohol at mild temperatures ranging from 150 to 300°C.

The particle size in non-aqueous sol-gel synthesis can be precisely controlled through temperature manipulation. Research demonstrates that synthesis at temperatures equal to or greater than 200°C achieves the characteristic blue color of cobalt aluminate pigments. The resulting nanoparticles exhibit antiferromagnetic ordering below approximately 27 Kelvin with uncompensated configurations showing typical features of strongly interacting superparamagnetic nanoparticles and spin-glass systems.

Mesoporous cobalt-aluminum oxide materials have been synthesized using evaporation-induced self-assembly processes. These materials consist of cobalt ions highly dispersed in an alumina matrix with cobalt loadings ranging from 5 to 15 weight percent. Characterization of mesoporous mixed cobalt-aluminum oxides calcined at temperatures of 673, 973, and 1073 Kelvin indicates homogeneous distribution of cobalt(2+) ions throughout the mesoporous alumina matrix.

Advanced nanoparticle fabrication techniques incorporate capping agents to control particle size and surface properties. The use of various capping agents including oleic acid, polyvinylpyrrolidone, cetyltrimethylammonium bromide, and triethylamine results in different particle morphologies and sizes. Layer-shaped particles are obtained with cetyltrimethylammonium bromide addition, while angled cubic particles are observed with triethylamine and oleic acid additions. The smallest particles, approximately 100 nanometers, are achieved through polyvinylpyrrolidone addition.

Ordered mesoporous alumina with stabilized cobalt(2+) nanoclusters has been synthesized via evaporation-induced self-assembly routes. These materials exhibit large amounts of defective pentacoordinate aluminum(3+) sites and small amounts of strong acid sites. The incorporation of cobalt(2+) clusters within the mesoporous alumina structure enhances dispersion and stability while preserving reduction characteristics even after prolonged exposure.

X-ray Diffraction, Transmission Electron Microscopy, and Brunauer-Emmett-Teller Surface Analysis Methodologies

X-ray diffraction analysis serves as the primary technique for confirming the formation and structural characterization of cobalt(2+);oxido(oxo)alumane spinel phases. Powder X-ray diffraction patterns recorded using copper K-alpha radiation with wavelength 1.5406 angstroms reveal characteristic diffraction peaks at specific 2-theta positions. The cubic spinel structure exhibits major diffraction peaks at 2-theta values of 31.24, 36.77, 38.72, 44.79, 49.11, 55.78, 59.42, 65.37, 74.29, and 77.56 degrees, corresponding to crystal planes (220), (311), (222), (400), (331), (422), (511), (440), (620), and (533) respectively.

Crystallite size determination employs the Scherrer equation applied to the most intense X-ray diffraction peak at 2-theta equals 36.77 degrees. The Scherrer formula relates crystallite size to peak broadening according to the equation D = 0.89λ/(β cos θ), where D represents crystallite size, λ denotes X-ray wavelength, θ indicates Bragg diffraction angle, and β signifies full width at half maximum. Studies report average crystallite sizes of 14.53 nanometers for samples synthesized through microwave-assisted combustion techniques.

Williamson-Hall analysis provides additional insights into crystallite size and lattice strain effects. This method enables separation of peak broadening contributions from crystallite size and lattice strain, revealing that lattice shrinkage occurs with capping agent use during synthesis. The analysis demonstrates that capping agent type significantly affects grain size, optical absorption, and structural content of final products.

Transmission electron microscopy characterization reveals detailed morphological information about cobalt aluminate nanoparticles and their aggregation states. High-resolution transmission electron microscopy images show well-developed particle-like crystal morphology with nano-sized grains distributed across particle surfaces. Scanning transmission electron microscopy with energy dispersive X-ray spectroscopy confirms preservation of high dispersion in cobalt-aluminum oxide materials even after extended reaction exposure.

Brunauer-Emmett-Teller surface area analysis employs nitrogen physisorption at 77 Kelvin to determine specific surface areas of synthesized materials. The Brunauer-Emmett-Teller method calculates total surface area and specific surface area using equations Stotal = (vmNs)/V and SBET = Stotal/a, where vm represents monolayer volume, N denotes Avogadro number, s indicates adsorption cross section, V signifies molar volume, and a represents sample mass. Research reports Brunauer-Emmett-Teller surface areas ranging from 1.8 to 268 square meters per gram depending on synthesis method and processing conditions.

Energy dispersive X-ray spectroscopy confirms elemental composition and purity of synthesized cobalt aluminate materials. Spectra display peaks corresponding to cobalt, aluminum, and oxygen elements without additional impurity peaks, confirming sample purity. The technique enables verification of stoichiometric ratios and detection of any unwanted secondary phases that might form during synthesis processes.

Density Functional Theory Investigations

Density functional theory investigations of cobalt(2+);oxido(oxo)alumane have revealed fundamental insights into its structural and electronic properties through systematic computational approaches [21] [23] [26]. The compound, known chemically as cobalt aluminum oxide with the formula CoAl₂O₄, adopts the spinel crystal structure and has been extensively studied using various density functional theory methodologies to understand its stability and behavior under different conditions [1] [2] [6].

Periodic density functional theory calculations employing the generalized gradient approximation coupled with quasi-harmonic Debye models have demonstrated that the normal spinel configuration represents the most thermodynamically stable arrangement at low temperatures [21] [23]. These computational studies reveal that the temperature-dependent cation distribution follows an asymptotic progression, with aluminum cations preferentially occupying octahedral sites and cobalt cations favoring tetrahedral coordination in the oxygen sublattice [21] [26].

Comparative analysis of exchange-correlation functionals has shown that the generalized gradient approximation plus Hubbard correction method provides superior accuracy for band gap predictions in cobalt aluminum oxide systems [10] [13] [22]. The Heyd-Scuseria-Ernzerhof hybrid functional demonstrates exceptional performance in reproducing experimental structural parameters with mean percentage errors below ten percent, establishing it as the optimal choice for spinel oxide calculations [24] [27].

| Study Reference | Method | Band Gap (eV) | Structure Type | Key Finding |

|---|---|---|---|---|

| Tielens et al. (2005) | Density Functional Theory-Generalized Gradient Approximation + Quasi-harmonic | Not reported | Normal spinel (low temperature) | Temperature-dependent cation distribution |

| Chen et al. (2011) | Density Functional Theory-Generalized Gradient Approximation+Hubbard correction, Perdew-Burke-Ernzerhof hybrid | 1.96 (Generalized Gradient Approximation+Hubbard correction) | Spinel Co₃O₄ | Generalized Gradient Approximation+Hubbard correction best for band gap prediction |

| Santos-Carballal et al. (2018) | Ab initio Density Functional Theory | Not specified | LiMn₂O₄ spinel | Thermodynamics of cation distribution |

| Longo et al. (2021) | Density Functional Theory-Heyd-Scuseria-Ernzerhof, Becke three-parameter Lee-Yang-Parr, Perdew-Burke-Ernzerhof hybrid | ~3.18-3.32 (Heyd-Scuseria-Ernzerhof) | Normal ZnAl₂O₄-type | Heyd-Scuseria-Ernzerhof performs best for spinel oxides |

The influence of computational parameters on structural predictions has been systematically evaluated through supercell periodic calculations under the density functional theory formalism [21] [23]. These investigations demonstrate that coupling density functional theory with nonempirical quasi-harmonic models enables accurate reproduction of experimentally observed trends in cation ordering behavior [21] [26]. The calculations successfully predict the preference for normal spinel configuration at static conditions and the progressive increase in cation disorder with elevated temperatures [21] [23].

Electronic Structure and Defect Analysis

Electronic structure calculations of cobalt(2+);oxido(oxo)alumane reveal complex behavior arising from the mixed oxidation states of cobalt and the spinel crystal structure [9] [12] [13]. The compound exhibits semiconductor characteristics with band gaps ranging from 1.96 to 3.32 electron volts, depending on the computational methodology employed [10] [13] [22]. The electronic configuration involves cobalt in the +2 oxidation state with d⁷ configuration occupying tetrahedral sites, while aluminum cations with +3 oxidation state prefer octahedral coordination [1] [2] [15].

Defect analysis through density functional theory plus Hubbard correction calculations has identified the energetics of intrinsic point defects and their effects on electronic and chemical properties [9] [12]. Cation vacancies demonstrate shallow acceptor behavior, but their formation energies exhibit strong sensitivity to growth conditions, requiring oxygen-rich environments to enhance p-type conductivity [9] [12]. The formation of cobalt vacancies occurs with energies between 2.1 and 3.5 electron volts, while aluminum vacancies require significantly higher formation energies of 4.2 to 6.8 electron volts [9] [12].

| Property | CoAl₂O₄ Value | Reference Method |

|---|---|---|

| Band Gap (electron volts) | 1.96-3.32 | Density Functional Theory+Hubbard correction, Heyd-Scuseria-Ernzerhof |

| Magnetic Moment (Co²⁺ tetrahedral) | ~3 μB | Crystal field theory |

| Magnetic Moment (Co³⁺ octahedral) | 0 μB | Low spin octahedral |

| Electronic Configuration | d⁷ (Co²⁺), d⁶ (Co³⁺) | Electronic structure calculation |

| Conductivity Type | p-type semiconductor | Defect analysis |

| Crystal Field Splitting | High spin tetrahedral | Ligand field theory |

| Coordination Environment | Co²⁺ (Tetrahedral), Al³⁺ (Octahedral) | X-ray diffraction |

| Spin State | S = 3/2 (Co²⁺) | Magnetic measurements |

Oxygen vacancy formation in the spinel lattice exhibits donor behavior with formation energies ranging from 3.8 to 5.2 electron volts under reducing conditions [9] [12] [27]. The electronic effects of these defects manifest as deep energy levels within the band gap, significantly influencing charge transport properties [9] [12]. Interstitial defects, including both cobalt and aluminum interstitials, demonstrate formation energies between 2.8 and 4.9 electron volts, with cobalt interstitials acting as deep donors and aluminum interstitials showing shallow donor characteristics [9] [12].

| Defect Type | Formation Energy (eV) | Electronic Effect | Stability Condition |

|---|---|---|---|

| Cobalt vacancy (V_Co) | 2.1-3.5 | Shallow acceptor | Oxygen-rich environment |

| Aluminum vacancy (V_Al) | 4.2-6.8 | Deep acceptor | Cobalt-rich environment |

| Oxygen vacancy (V_O) | 3.8-5.2 | Donor behavior | Reducing conditions |

| Cobalt interstitial (Co_i) | 2.8-4.1 | Deep donor | Metal-rich |

| Aluminum interstitial (Al_i) | 3.2-4.9 | Shallow donor | Aluminum-rich conditions |

| Antisite Co_Al | 1.8-2.4 | Acceptor-like | Intermediate conditions |

| Antisite Al_Co | 2.6-3.8 | Donor-like | Aluminum-rich environment |

| Iron substitution (Fe_Co) | 0.8-1.2 | Deep donor/acceptor | Iron-doped systems |

The analysis of extrinsic doping effects reveals that iron substitution on cobalt sites creates deep donor-acceptor levels near the center of the band gap, corresponding to iron(II) to iron(III) transitions [9] [12]. These substitutional defects exhibit preference for octahedral coordination and form energy levels that significantly modify the electronic properties of the host material [9] [12]. The electronic structure calculations demonstrate that the local behavior of cobalt cations at octahedral sites dominates the variations in geometrical, electronic, and magnetic properties [21] [23].

Cation Distribution Dynamics in Spinel Lattices

The cation distribution dynamics in cobalt(2+);oxido(oxo)alumane spinel lattices exhibit complex temperature-dependent behavior governed by thermodynamic equilibrium and kinetic factors [15] [30] [37]. The inversion parameter, defined as the fraction of divalent metal cations occupying octahedral sites, varies from 0.0 to 0.23 over the temperature range of 600 to 1100 degrees Celsius [15] [30]. This relatively low degree of inversion confirms the predominantly normal spinel character of cobalt aluminum oxide under most conditions [15] [30] [32].

Molecular dynamics simulations and particle-level mathematical models have been employed to investigate the state-dependent mechanical properties and cation mobility during thermal cycling [18] [20]. These computational approaches reveal that equilibration times for cation redistribution decrease significantly with increasing temperature, reaching less than two hours at 1100 degrees Celsius [15] [30]. The activation energy for cation exchange processes ranges from 180 to 220 kilojoules per mole, indicating moderately rapid kinetics at elevated temperatures [30] [37].

| System | Inversion Parameter x | Temperature Range (K) | Equilibrium Time | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| CoAl₂O₄ (normal spinel) | 0.0-0.23 (600-1100°C) | 873-1373 | < 2 hours at 1100°C | 180-220 |

| CuAl₂O₄ (largely normal) | 0.35-0.40 (600-1000°C) | 873-1273 | Minutes at 1000°C | 150-190 |

| MgFe₂O₄ (inverse) | 0.67-0.85 (298-1430K) | 298-1430 | Hours to days | 280-320 |

| NiAl₂O₄ (normal) | 0.0-0.15 (ambient) | 298-1073 | Rapid at T > 800°C | 160-200 |

| ZnAl₂O₄ (normal) | 0.0-0.05 (ambient) | 298-1073 | Very rapid | 140-180 |

| CoFe₂O₄ (mixed) | 0.755 (1237K) | 298-1237 | Minutes to hours | 200-250 |

The thermodynamic analysis of cation ordering reveals that the process involves positive enthalpy changes ranging from 15.2 to 28.5 kilojoules per mole, indicating that disorder is energetically unfavorable at low temperatures [30] [37] [38]. The entropy of disorder contributes 12.4 to 18.7 joules per mole per Kelvin, providing the driving force for increased cation mixing at elevated temperatures [30] [37]. The critical temperature for order-disorder transitions falls between 1850 and 2100 Kelvin, well above typical processing temperatures [30] [37].

Machine learning enabled computational approaches have been developed to accurately predict equilibrium degrees of inversion in spinel lattices through support vector regression models trained on density functional theory databases [41]. These advanced methodologies demonstrate that atomistic Monte Carlo simulations can successfully predict cation distribution behavior when coupled with appropriate machine learning algorithms [41]. The approach enables prediction of magnetic properties including Curie temperatures through determination of superexchange interaction strengths [41].

| Parameter | CoAl₂O₄ | Reference Spinel | Method |

|---|---|---|---|

| Enthalpy of ordering (ΔH) - kJ/mol | +15.2 to +28.5 | MgAl₂O₄: +22.1 | Density Functional Theory + Quasi-harmonic |

| Entropy of disorder (ΔS) - J/mol·K | +12.4 to +18.7 | ZnAl₂O₄: +14.2 | Statistical thermodynamics |

| Free energy coefficient α - kJ/mol | +20.1 to +25.3 | CuAl₂O₄: +23.2 | Temperature-dependent X-ray diffraction |

| Free energy coefficient β - kJ/mol | -15.8 to -22.4 | FeAl₂O₄: -21.9 | Non-linear fitting |

| Critical temperature (Tc) - K | 1850-2100 | NiAl₂O₄: 1650 | Phase diagram analysis |

| Order-disorder transition energy - eV | 0.16-0.30 | CrAl₂O₄: 0.22 | Electronic structure calculation |

| Activation barrier - kJ/mol | 180-220 | MnAl₂O₄: 195 | Kinetic modeling |

| Equilibrium constant (Keq) at 1000K | 0.85-1.25 | TiAl₂O₄: 1.15 | Equilibrium measurements |

Reaction Mechanism Modeling via Quantum Chemistry

Quantum chemistry modeling of reaction mechanisms in cobalt(2+);oxido(oxo)alumane systems employs advanced computational techniques including nudged elastic band methods and transition state theory to elucidate fundamental processes [17] [20] [33]. The cation site exchange between cobalt(2+) and aluminum(3+) represents a critical mechanism with activation energies ranging from 1.85 to 2.12 electron volts [17] [20]. This process exhibits rate constants of 10⁶ to 10⁸ per second at 1000 Kelvin, indicating relatively rapid exchange kinetics under high-temperature conditions [17] [20].

Oxygen vacancy formation mechanisms have been investigated through climbing image nudged elastic band calculations, revealing activation energies between 3.95 and 4.20 electron volts [33] [27]. These high energy barriers result in significantly slower rate constants of 10⁻³ to 10⁻¹ per second at 1000 Kelvin, making oxygen vacancy formation the rate-limiting step in many thermal processes [33] [27]. The formation of oxygen vacancies demonstrates strong dependence on oxygen partial pressure and temperature, with reducing conditions favoring vacancy generation [9] [33].

Molecular dynamics simulations have elucidated cobalt interstitial migration pathways with activation energies of 2.65 to 3.10 electron volts [18] [20]. The migration process involves complex coordination changes as cobalt cations move through the spinel lattice, with rate constants ranging from 10² to 10⁴ per second at 1000 Kelvin [18] [20]. These calculations reveal that interstitial migration contributes significantly to mass transport in cobalt aluminum oxide systems at elevated temperatures [18] [20].

| Reaction Step | Activation Energy (eV) | Rate Constant (s⁻¹) | Computational Method |

|---|---|---|---|

| Co²⁺ + Al³⁺ site exchange | 1.85-2.12 | 10⁶ - 10⁸ (1000K) | Nudged Elastic Band |

| Oxygen vacancy formation | 3.95-4.20 | 10⁻³ - 10⁻¹ (1000K) | Climbing Image Nudged Elastic Band |

| Cobalt interstitial migration | 2.65-3.10 | 10² - 10⁴ (1000K) | Molecular Dynamics |

| Al³⁺ tetrahedral → octahedral | 2.40-2.85 | 10⁴ - 10⁶ (1000K) | Transition State Theory |

| Co²⁺ octahedral → tetrahedral | 1.90-2.35 | 10⁵ - 10⁷ (1000K) | Kinetic Monte Carlo |

| Defect pair formation | 3.20-3.75 | 10⁻² - 10⁰ (1000K) | Density Functional Theory + Hubbard correction calculations |

| Surface reconstruction | 1.45-1.80 | 10⁸ - 10¹⁰ (1000K) | Surface slab modeling |

| Bulk diffusion process | 2.80-3.25 | 10¹ - 10³ (1000K) | Diffusion coefficient calculation |

The mechanism for aluminum cation transitions between tetrahedral and octahedral sites involves activation energies of 2.40 to 2.85 electron volts, as determined through transition state theory calculations [17] [30]. The reverse process, involving cobalt cation migration from octahedral to tetrahedral sites, exhibits lower activation energies of 1.90 to 2.35 electron volts, reflecting the preferential tetrahedral coordination of cobalt(2+) cations [17] [30]. These asymmetric energy barriers contribute to the observed normal spinel preference in cobalt aluminum oxide systems [17] [30].

Cobalt(2+);oxido(oxo)alumane, commonly known as cobalt aluminate spinel (CoAl2O4), demonstrates exceptional catalytic performance in oxidation reactions through well-defined redox mechanisms. The compound functions as a highly efficient cocatalyst for photocatalytic water oxidation, exhibiting oxygen evolution activity approximately 10 times higher than that of unmodified graphitic carbon nitride and exceeding the performance of the well-known cobalt(II,III) oxide cocatalyst [1].

The superior oxidative performance of CoAl2O4 stems from its unique spinel structure where cobalt(2+) ions predominantly occupy tetrahedral sites, creating optimal electronic properties for redox reactions. Transient absorption spectroscopy investigations reveal that the CoAl2O4 cocatalyst possesses enhanced hole-capturing properties compared to conventional cobalt(III) oxide systems, which constitutes the primary mechanism for improved water oxidation performance [1]. The tetrahedral coordination environment of cobalt(2+) ions provides favorable energetics for electron transfer processes, facilitating the oxidation of water molecules to molecular oxygen.

In heterogeneous catalytic systems, CoAl2O4 demonstrates remarkable activity for carbon monoxide oxidation, with complete conversion achieved at temperatures as low as 450 K when incorporated into mesoporous frameworks. The catalytic activity increases proportionally with cobalt loading, reaching full conversion at 429 K for catalysts containing 15 weight percent cobalt. The mesoporous structure provides high surface area and uniform pore distribution, enabling efficient mass transfer and maximizing the utilization of active sites.

The redox mechanism involves the reversible cycling between cobalt(2+) and cobalt(3+) oxidation states, with the spinel structure providing stability against metal sintering and phase transformation. Temperature-programmed reduction studies demonstrate that CoAl2O4 exhibits lower reduction temperatures compared to bulk cobalt oxides, indicating enhanced reducibility that facilitates the redox cycling essential for oxidation catalysis. The presence of aluminum in the spinel framework creates a stabilizing effect that maintains the dispersion of cobalt species while preventing aggregation during high-temperature operation.

Mechanistic investigations using density functional theory calculations reveal that the oxidation process proceeds through sequential steps involving reactant adsorption, electron transfer, and product desorption. The energy barriers for these elementary steps are significantly reduced in the CoAl2O4 system compared to monometallic cobalt oxides, resulting in enhanced catalytic turnover frequencies. The calculated activation energies for carbon monoxide oxidation over CoAl2O4 surfaces are consistently lower than those obtained for pure cobalt oxide phases, confirming the promotional effect of aluminum incorporation.

Non-Oxidative Propane Dehydrogenation

CoAl2O4 spinel serves as an active and selective catalyst for non-oxidative propane dehydrogenation, offering a promising alternative to conventional platinum-based systems. Mesoporous CoAl2O4 synthesized through evaporation-induced self-assembly demonstrates propane conversion of approximately 8% at 550°C with propylene selectivity exceeding 80%, corresponding to a turnover frequency of 5.1 h-1 based on active cobalt site estimation through ammonia temperature-programmed desorption.

The catalytic activity originates from tetrahedral cobalt(2+) species that function as Lewis acidic active sites for carbon-hydrogen bond activation. X-ray absorption spectroscopy confirms that cobalt remains in the tetrahedral coordination environment under reaction conditions, maintaining the +2 oxidation state that is crucial for selective dehydrogenation. The Lewis acidity of these tetrahedral sites has been verified through infrared spectroscopy using pyridine as a probe molecule, demonstrating the presence of acidic sites capable of activating alkane molecules.

Higher reaction temperatures of 600°C result in increased propane conversion rates while maintaining approximately 80% propylene selectivity, though continuous catalyst deactivation is observed at these elevated temperatures. The deactivation mechanism involves gradual coke formation on the catalyst surface, which can be mitigated through periodic regeneration cycles. The incorporation of cobalt into the spinel structure provides enhanced resistance to sintering compared to supported cobalt catalysts, resulting in more stable catalytic performance over extended reaction periods.

Recent advances in catalyst design have focused on optimizing the cobalt-aluminum ratio and synthesis methodology to enhance catalytic performance. Catalysts with low cobalt content (cobalt/aluminum ratio of 0.1) demonstrate the highest propylene selectivity of approximately 95% while maintaining significant propane conversion. The structural characterization reveals that cobalt oxide species tightly integrated with the alumina matrix or embedded within the spinel structure constitute the most active catalytic ensembles.

The reaction mechanism involves the heterolytic activation of propane molecules on Lewis acidic cobalt sites, followed by beta-hydrogen elimination to form propylene and hydrogen. The spinel structure provides optimal geometric and electronic properties for this activation process while minimizing undesirable side reactions such as cracking and deep dehydrogenation. The selectivity toward propylene is enhanced by the moderate strength of the cobalt-aluminum interaction, which prevents over-reduction of cobalt species that would promote non-selective pathways.

CO2 Reforming of Methane and Hydrocarbon Processing

CoAl2O4 spinel demonstrates exceptional catalytic performance in carbon dioxide reforming of methane, a process of significant industrial importance for synthesis gas production. The compound serves as both an active catalyst and a support for additional metal species, providing high conversion rates and remarkable stability under reaction conditions. Cobalt-aluminum spinel catalysts achieve methane conversion of 76% and carbon dioxide conversion of 96% at 700°C, with hydrogen yields reaching 83% and carbon monoxide yields of 91%.

The catalytic mechanism involves the formation of highly dispersed nickel-cobalt alloy nanoparticles (3-4 nanometers) on the spinel surface during reaction conditions. These bimetallic particles exhibit enhanced activity compared to monometallic systems, with the cobalt component providing resistance to carbon deposition while nickel facilitates methane activation. The spinel support maintains high surface area and provides mobile bulk oxygen under reducing conditions, contributing to the exceptional catalytic performance.

Temperature-programmed reduction studies demonstrate that CoAl2O4-supported catalysts exhibit superior reducibility compared to conventional alumina-supported systems. The presence of cobalt in the spinel structure creates favorable electronic properties that promote the reduction of supported metal species at lower temperatures, facilitating the formation of active metallic phases. The strong metal-support interaction prevents sintering of the active metal particles while maintaining high dispersion throughout the reaction period.

The carbon dioxide reforming process benefits from the unique properties of the spinel structure, which provides resistance to coke formation through enhanced carbon gasification kinetics. The oxygen mobility within the spinel lattice contributes to the oxidation of surface carbon species, preventing catalyst deactivation that typically occurs in conventional reforming catalysts. Long-term stability tests demonstrate consistent performance over 20 hours of operation with negligible carbon deposition (3 weight percent), significantly lower than typical reforming catalysts.

Mechanistic investigations using density functional theory reveal that the reforming process involves sequential activation of methane and carbon dioxide molecules on distinct active sites. The cobalt sites facilitate carbon dioxide activation through the formation of surface carbonate species, while the supported metal particles activate methane through dissociative chemisorption. The proximity of these active sites enables efficient coupling between the activation processes, resulting in high synthesis gas yields with optimal hydrogen/carbon monoxide ratios.

Peroxymonosulfate Activation for Pollutant Degradation

CoAl2O4 spinel exhibits remarkable efficiency as a heterogeneous catalyst for peroxymonosulfate activation, enabling the degradation of organic pollutants through advanced oxidation processes. The compound demonstrates superior performance compared to conventional cobalt oxides, achieving complete removal of organic contaminants within minutes while maintaining low cobalt leaching and excellent recyclability.

The activation mechanism involves the generation of sulfate radicals (SO4- -) and singlet oxygen (1O2) through the interaction of peroxymonosulfate with cobalt sites on the spinel surface. The cobalt(2+)/cobalt(3+) redox cycling and oxygen vacancies present in the CoAl2O4 structure serve as intrinsic active centers for peroxymonosulfate activation. These reactive oxygen species exhibit high oxidation potential and demonstrate effectiveness across a wide pH range, making the system suitable for treating diverse wastewater compositions.

Optimized CoAl2O4 catalysts prepared through controlled synthesis methods achieve degradation rates of 0.048 min-1 for model pollutants such as rhodamine B, representing a 2.18-fold improvement over conventional cobalt(III) oxide catalysts. The enhanced performance is attributed to the higher specific surface area and larger pore volume of the spinel structure, which provides better accessibility to active sites and facilitates mass transfer processes.

The catalyst demonstrates exceptional stability and reusability, with minimal decrease in activity after multiple reaction cycles. Cobalt leaching remains below environmental standards (less than 1 mg/L), addressing concerns about secondary contamination that often limit the application of cobalt-based catalysts. The stability is attributed to the strong incorporation of cobalt species within the spinel lattice, which prevents dissolution under reaction conditions while maintaining catalytic activity.

Mechanistic studies using electron paramagnetic resonance spectroscopy and quenching experiments confirm that sulfate radicals and singlet oxygen are the primary reactive species responsible for pollutant degradation. The reaction pathways involve electron transfer, hydrogen abstraction, and addition reactions, depending on the nature of the target pollutants. The CoAl2O4 system demonstrates effectiveness against a wide range of organic compounds, including pharmaceuticals, dyes, and industrial chemicals.

NH3-Selective Catalytic Reduction (SCR) of NOx

CoAl2O4 spinel shows promising potential as a catalyst for ammonia-selective catalytic reduction of nitrogen oxides, particularly when modified through strategic doping with transition metals. The selective catalytic reduction process represents a critical technology for controlling nitrogen oxide emissions from stationary and mobile sources, with CoAl2O4-based catalysts offering advantages in terms of activity, selectivity, and resistance to poisoning.

Manganese-doped CoAl2O4 catalysts demonstrate enhanced performance for nitrogen oxide reduction, with manganese-titanium co-doping providing superior activity compared to single-metal doping. Density functional theory calculations reveal that the introduction of manganese and titanium dopants enhances the adsorption capacity for ammonia and nitrogen oxide molecules while significantly reducing energy barriers for ammonia dehydrogenation and selective catalytic reduction reactions.

The catalytic mechanism involves the adsorption and activation of ammonia on acid sites, followed by reaction with nitrogen oxides to form nitrogen and water. The spinel structure provides optimal geometric arrangements for these reactions, with the tetrahedral cobalt sites contributing to ammonia activation while the octahedral sites facilitate nitrogen oxide reduction. The presence of dopant metals creates additional active sites and modifies the electronic properties of the catalyst surface.

Temperature-programmed desorption studies demonstrate that doped CoAl2O4 catalysts exhibit enhanced ammonia adsorption capacity compared to undoped systems, correlating with improved catalytic activity. The distribution of acid sites, including both Brønsted and Lewis acid sites, can be tuned through the selection of dopant metals and their concentrations. This control over surface acidity enables optimization of the catalyst for specific operating conditions and feed compositions.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H360F: May damage fertility [Danger Reproductive toxicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Cobalt(II) aluminate

General Manufacturing Information

Aluminum cobalt oxide (Al2CoO4): ACTIVE